2-Bromoacetamide is an organic compound with the molecular formula C₂H₄BrNO and a molecular weight of 137.96 g/mol. It appears as very faintly beige fine crystals and has a melting point in the range of 87-91 °C. The compound is soluble in water at a concentration of 160 g/L and exhibits a predicted boiling point of approximately 271.6 °C. Its structure includes a bromine atom attached to the second carbon of the acetamide functional group, which significantly influences its chemical reactivity and biological activity .
2-bromoacetamide is considered a harmful substance. It is a skin, eye, and respiratory irritant. The following safety precautions should be taken when handling it:
The biological activity of 2-Bromoacetamide is notable for its role as a precursor in biochemical pathways. It has been identified as an inhibitor of dehydropeptidase I, an enzyme involved in peptide metabolism. The compound's interactions with biological macromolecules suggest its potential use in therapeutic applications, particularly in modulating enzyme activity and influencing metabolic processes .
Several methods for synthesizing 2-Bromoacetamide have been documented:
2-Bromoacetamide has diverse applications across several fields:
Research has indicated that 2-Bromoacetamide interacts with various biological molecules, including nucleic acids and proteins. For instance, studies have shown that it reacts significantly faster with ribonuclease A compared to its non-brominated counterparts, highlighting its potential as a tool for probing enzyme mechanisms . The kinetics of these interactions provide insights into its effectiveness as an inhibitor and its utility in biochemical assays.
Several compounds share structural similarities with 2-Bromoacetamide, each exhibiting unique properties and applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetamide | C₂H₅NO | Non-brominated amide; less reactive |
N-Bromoacetamide | C₂H₄BrNO | Similar reactivity; used in similar reactions |
2-Chloroacetamide | C₂H₄ClNO | Chlorine substitution; different reactivity |
Bromoacetic Acid | C₂H₃BrO₂ | Carboxylic acid derivative; broader applications |
The presence of the bromine atom in 2-Bromoacetamide enhances its electrophilic character compared to acetamide and alters its reactivity profile compared to other halogenated compounds like 2-Chloroacetamide. This unique characteristic makes it particularly valuable in synthetic organic chemistry and biological research .
Corrosive;Acute Toxic